Lower Lipophilicity (XLogP3) vs. Methoxy Analog
The target compound exhibits a computed XLogP3 of 1.3, which is markedly lower than predicted for the unsubstituted methoxy analog 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone. The introduction of the 2-methoxyethoxy chain increases polarity and hydrogen-bond acceptor count (from 4 to 5) while adding only modest molecular weight (increase from ~182 Da to 226 Da) [1]. This places the compound in a more favorable region of CNS Multiparameter Optimization (MPO) and Lipinski Rule-of-Five space compared to less polar acetophenone derivatives.
Δ ≈ -0.5 to -0.7 vs. methoxy analog
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 [1] |
| Comparator Or Baseline | 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone: predicted XLogP3 ≈ 1.8–2.0 (based on structural increment analysis; no experimentally measured value available). |
| Quantified Difference | ΔXLogP3 ≈ -0.5 to -0.7 units (more hydrophilic) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18). Comparator value is a structurally informed estimate; direct experimental logP not available. |
Why This Matters
For procurement decisions in CNS or anti-inflammatory programs, a lower XLogP3 can correlate with reduced hERG binding and improved metabolic stability, making this compound a strategically preferred scaffold over less polar dihydroxyacetophenones.
- [1] PubChem. Compound Summary for CID 12086489, Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
